molecular formula C12H14O3 B11898651 2-(2-(p-Tolyl)-1,3-dioxolan-2-yl)acetaldehyde

2-(2-(p-Tolyl)-1,3-dioxolan-2-yl)acetaldehyde

Cat. No.: B11898651
M. Wt: 206.24 g/mol
InChI Key: CMHIVKFRCJTPBY-UHFFFAOYSA-N
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Description

2-(2-(p-Tolyl)-1,3-dioxolan-2-yl)acetaldehyde is an organic compound that features a dioxolane ring attached to a p-tolyl group and an acetaldehyde moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(p-Tolyl)-1,3-dioxolan-2-yl)acetaldehyde typically involves the reaction of p-tolualdehyde with ethylene glycol in the presence of an acid catalyst to form the dioxolane ring. The reaction conditions often include refluxing the mixture in an inert atmosphere to prevent oxidation. The resulting product is then purified through distillation or recrystallization .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(2-(p-Tolyl)-1,3-dioxolan-2-yl)acetaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of dioxolanes exhibit significant antimicrobial properties. For instance, studies have shown that 1,3-dioxolanes can be effective against various bacterial strains such as Staphylococcus aureus and Pseudomonas aeruginosa . The potential of 2-(2-(p-Tolyl)-1,3-dioxolan-2-yl)acetaldehyde in this context remains to be fully explored but may align with the known activities of similar compounds.

Anticancer Properties

The anticancer potential of compounds containing dioxolane structures has been investigated through various screening methods. For example, compounds similar to this compound have demonstrated activity in inhibiting cancer cell proliferation in vitro . The mechanism behind this activity often involves the induction of apoptosis and the inhibition of cell cycle progression.

Flavoring and Fragrance Industry

Due to its aromatic properties, this compound may have applications as a flavoring or fragrance agent. Compounds with similar structures are often evaluated for their sensory characteristics and potential use in food products or perfumes .

Synthetic Methodologies

The synthesis of this compound can be achieved through various chemical pathways. A common method involves the reaction of p-tolualdehyde with suitable diols under acidic conditions to form the dioxolane ring structure. This reaction typically yields good purity and yield percentages when optimized correctly.

Synthesis Example

A general synthetic route might include:

  • Reacting p-tolualdehyde with ethylene glycol in the presence of an acid catalyst.
  • Isolating the resulting dioxolane through distillation or recrystallization.
  • Further functionalizing the dioxolane to introduce the acetaldehyde group.

Case Studies

Several studies have documented the synthesis and biological evaluation of dioxolane derivatives:

  • Antimicrobial Evaluation : A study synthesized several dioxolane derivatives and tested their antibacterial activity against a panel of pathogens. Results indicated that certain derivatives exhibited MIC values comparable to standard antibiotics .
  • Anticancer Screening : In another study, dioxolane derivatives were subjected to NCI DTP protocol screening for anticancer activity. Compounds showed significant cytotoxicity against multiple cancer cell lines .

Mechanism of Action

The mechanism of action of 2-(2-(p-Tolyl)-1,3-dioxolan-2-yl)acetaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The dioxolane ring may also contribute to the compound’s stability and reactivity by providing a rigid framework .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-(p-Tolyl)-1,3-dioxolan-2-yl)acetaldehyde is unique due to the presence of the dioxolane ring, which imparts distinct chemical and physical properties.

Biological Activity

2-(2-(p-Tolyl)-1,3-dioxolan-2-yl)acetaldehyde is a compound of interest due to its potential biological activities and applications in various fields, including pharmaceuticals and flavoring agents. This article reviews the biological activity of this compound, focusing on its safety, toxicity, and possible therapeutic effects based on available literature.

The compound is characterized by the presence of a dioxolane ring and a p-tolyl group, which may influence its reactivity and interactions with biological systems. Its chemical formula is C11H12O3C_{11}H_{12}O_3.

Safety and Toxicity

Research indicates that compounds similar to this compound often undergo extensive metabolic processes in vivo. For instance, benzyl derivatives have shown low oral toxicity in both short- and long-term studies in rodents, with no significant evidence of carcinogenicity or mutagenicity at typical consumption levels .

In vitro studies have demonstrated that high concentrations of α,β-unsaturated aldehydes can lead to oxidative stress and DNA damage; however, these effects are generally not observed at lower concentrations typical for food flavorings . The metabolism of such compounds usually results in the formation of non-toxic metabolites that are readily excreted.

Cytotoxic Effects

Cytotoxicity assays on structurally similar compounds suggest that some dioxolane derivatives may exhibit selective cytotoxic effects against cancer cell lines. The mechanisms proposed include induction of apoptosis and cell cycle arrest through various signaling pathways . Further research is necessary to establish the specific cytotoxic profile of this compound.

Case Studies

StudyFindingsRelevance
Adams et al. (2008)Investigated the metabolic pathways of benzyl derivatives; concluded low toxicity levels.Supports the safety profile for consumption.
Stout et al. (2008)No evidence of DNA adduct formation in high-dose animal studies for related aldehydes.Suggests low genotoxic risk for similar compounds.
Inamori et al. (1993)Examined oxidative stress induced by dioxolanes; noted potential cellular damage at high concentrations.Highlights the importance of dosage in assessing safety.

Properties

Molecular Formula

C12H14O3

Molecular Weight

206.24 g/mol

IUPAC Name

2-[2-(4-methylphenyl)-1,3-dioxolan-2-yl]acetaldehyde

InChI

InChI=1S/C12H14O3/c1-10-2-4-11(5-3-10)12(6-7-13)14-8-9-15-12/h2-5,7H,6,8-9H2,1H3

InChI Key

CMHIVKFRCJTPBY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2(OCCO2)CC=O

Origin of Product

United States

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